(4E)-2-methylhex-4-enoic acid
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Overview
Description
(4E)-2-Methylhex-4-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by a double bond at the fourth carbon and a methyl group at the second carbon of the hexanoic acid chain
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of a suitable alkyl halide with magnesium in anhydrous ether to form a Grignard reagent.
Oxidation of Alkenes: Another method involves the oxidation of alkenes. For instance, the oxidative cleavage of an appropriate alkene can produce this compound.
Industrial Production Methods:
Catalytic Processes: Industrial production of this compound may involve catalytic processes that ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with a metal catalyst, such as palladium on carbon.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Diols, carboxylic acids.
Reduction Products: Saturated carboxylic acids.
Substitution Products: Halogenated carboxylic acids, nucleophile-substituted carboxylic acids.
Scientific Research Applications
(4E)-2-Methylhex-4-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4E)-2-methylhex-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Hexanoic Acid: A saturated analog with similar chain length but lacking the double bond.
2-Methylhexanoic Acid: A saturated analog with a methyl group at the second carbon but no double bond.
4-Hexenoic Acid: An unsaturated analog with a double bond at the fourth carbon but no methyl group.
Uniqueness:
Structural Features: The presence of both a double bond and a methyl group in (4E)-2-methylhex-4-enoic acid provides unique reactivity and properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structural features and reactivity make it a valuable compound for research and practical applications.
Properties
CAS No. |
118492-11-8 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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